methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to an isoindoline derivative, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline derivative, which is then coupled with a benzoate ester.
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Preparation of Isoindoline Derivative
Starting Material: 2-methylpropylamine
Reagents: Phthalic anhydride, acetic acid
Conditions: Reflux in acetic acid to form the isoindoline derivative.
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Coupling Reaction
Starting Material: Isoindoline derivative
Reagents: Methyl 4-aminobenzoate, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the isoindoline or benzoate moieties.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Reduced forms of the carbonyl groups.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS)
Conditions: Radical initiators, UV light
Products: Halogenated derivatives at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: N-bromosuccinimide, halogen gases
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
Biologically, it can be used in the study of enzyme interactions due to its potential to act as a substrate or inhibitor. Its structural complexity allows it to interact with various biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, it can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.
Mechanism of Action
The mechanism by which methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isoindoline moiety can interact with nucleophilic sites, while the benzoate ester can undergo hydrolysis, releasing active intermediates.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester used in various synthetic applications.
Phthalic anhydride derivatives: Used in the synthesis of isoindoline compounds.
Benzoate esters: Commonly used in organic synthesis and as preservatives.
Uniqueness
Methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate is unique due to its combined structural features of an isoindoline and a benzoate ester. This dual functionality allows for diverse chemical reactions and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)11-23-19(25)16-9-6-14(10-17(16)20(23)26)18(24)22-15-7-4-13(5-8-15)21(27)28-3/h4-10,12H,11H2,1-3H3,(H,22,24) |
InChI Key |
JWDOJLMECXWVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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